![molecular formula C16H14Br2 B249325 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene](/img/structure/B249325.png)
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene, also known as BMVB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVB has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to have both biochemical and physiological effects. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been shown to have antifungal and antibacterial properties, and it has been shown to inhibit the growth of several pathogenic fungi and bacteria.
Advantages and Limitations for Lab Experiments
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene research. One potential direction is the synthesis of new derivatives of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene with improved properties, including increased potency and reduced toxicity. Another potential direction is the study of the mechanism of action of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene in more detail, including its interactions with enzymes and other biomolecules. Finally, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene could be studied further for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Conclusion:
In conclusion, 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene is a chemical compound that has potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has shown promising results in preclinical studies as a potential anticancer, antifungal, and antibacterial agent. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene and to explore its potential applications in various fields.
Synthesis Methods
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene can be synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene synthesis. In this method, 2-bromo-1-(bromomethyl)benzene is reacted with 2-iodostyrene in the presence of a palladium catalyst to form 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene.
Scientific Research Applications
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene can be used as a building block for the synthesis of new materials with unique properties. It can also be used as a precursor for the synthesis of biologically active molecules. 1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene has been studied for its potential anticancer, antifungal, and antibacterial properties, and it has shown promising results in preclinical studies.
properties
Product Name |
1-(Bromomethyl)-2-{2-[2-(bromomethyl)phenyl]vinyl}benzene |
|---|---|
Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
1-(bromomethyl)-2-[(E)-2-[2-(bromomethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Br2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-10H,11-12H2/b10-9+ |
InChI Key |
WOVAUJKDCFCSRE-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CBr)/C=C/C2=CC=CC=C2CBr |
SMILES |
C1=CC=C(C(=C1)CBr)C=CC2=CC=CC=C2CBr |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C=CC2=CC=CC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




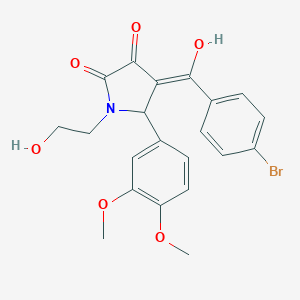
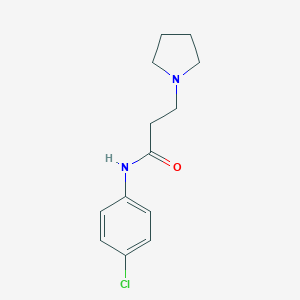
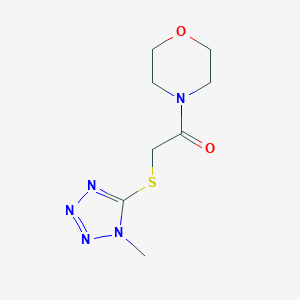

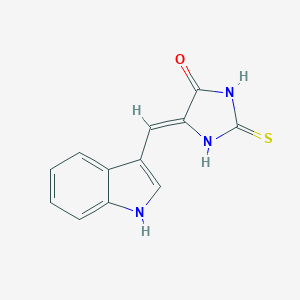


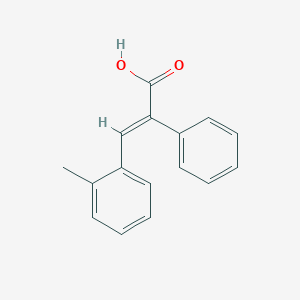


![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)